molecular formula C14H18O4 B14041769 3-(1-(Tert-butoxycarbonyl)ethyl)benzoic acid

3-(1-(Tert-butoxycarbonyl)ethyl)benzoic acid

Cat. No.: B14041769
M. Wt: 250.29 g/mol
InChI Key: INNKCTHTBYUIGI-UHFFFAOYSA-N
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Description

3-(1-(Tert-butoxycarbonyl)ethyl)benzoic acid is a compound that features a benzoic acid core with a tert-butoxycarbonyl (Boc) group attached to the ethyl side chain. This compound is often used in organic synthesis and serves as a building block for more complex molecules. The tert-butoxycarbonyl group is a common protecting group for amines in organic chemistry, making this compound valuable in various synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(Tert-butoxycarbonyl)ethyl)benzoic acid typically involves the introduction of the tert-butoxycarbonyl group to the benzoic acid derivative. One common method is the reaction of benzoic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yields and purity .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using flow microreactor systems. These systems allow for continuous production, which is more efficient and sustainable compared to batch processes. The use of flow microreactors also enhances the safety and control of the reaction conditions .

Chemical Reactions Analysis

Types of Reactions

3-(1-(Tert-butoxycarbonyl)ethyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the benzoic acid core or the Boc-protected side chain.

    Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

3-(1-(Tert-butoxycarbonyl)ethyl)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-(Tert-butoxycarbonyl)ethyl)benzoic acid involves the tert-butoxycarbonyl group acting as a protecting group for amines. This group can be selectively removed under acidic conditions, revealing the free amine for further reactions. The molecular targets and pathways involved depend on the specific application and the nature of the subsequent reactions .

Comparison with Similar Compounds

Similar Compounds

  • 3-(tert-Butoxycarbonyl)benzoic acid
  • 4-(((tert-Butoxycarbonyl)amino)methyl)benzoic acid
  • tert-Butyl 3-ethynylbenzylcarbamate

Uniqueness

3-(1-(Tert-butoxycarbonyl)ethyl)benzoic acid is unique due to its specific structure, which combines a benzoic acid core with a Boc-protected ethyl side chain. This combination allows for versatile applications in organic synthesis, particularly in the protection and deprotection of amines .

Properties

Molecular Formula

C14H18O4

Molecular Weight

250.29 g/mol

IUPAC Name

3-[1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]benzoic acid

InChI

InChI=1S/C14H18O4/c1-9(13(17)18-14(2,3)4)10-6-5-7-11(8-10)12(15)16/h5-9H,1-4H3,(H,15,16)

InChI Key

INNKCTHTBYUIGI-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)C(=O)O)C(=O)OC(C)(C)C

Origin of Product

United States

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